N-(3-cyanophenyl)-2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}acetamide
Description
Properties
IUPAC Name |
N-(3-cyanophenyl)-2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-6-methylpyrimidin-4-yl]oxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O2/c1-16-11-22(30-15-21(29)26-20-8-4-5-17(12-20)13-24)27-23(25-16)28-10-9-18-6-2-3-7-19(18)14-28/h2-8,11-12H,9-10,14-15H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFQHOCMFOVWJDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCC3=CC=CC=C3C2)OCC(=O)NC4=CC=CC(=C4)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyanophenyl)-2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}acetamide typically involves multi-step organic synthesis. The process may start with the preparation of the cyanophenyl intermediate, followed by the formation of the dihydroisoquinoline and pyrimidinyl ether components. Key steps may include:
Nitrile Formation: Introduction of the cyanide group to the phenyl ring.
Pyrimidine Synthesis: Construction of the pyrimidine ring, often through cyclization reactions.
Ether Linkage Formation: Coupling of the pyrimidine and dihydroisoquinoline moieties via an ether bond.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors and catalytic processes to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyanophenyl)-2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}acetamide can undergo various chemical reactions, including:
Oxidation: Potential oxidation of the dihydroisoquinoline moiety.
Reduction: Reduction of the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using catalysts such as palladium on carbon.
Substitution: Halogenation followed by nucleophilic substitution using reagents like sodium azide or amines.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitrile group would yield an amine derivative.
Scientific Research Applications
N-(3-cyanophenyl)-2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}acetamide may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in the study of enzyme interactions or as a ligand in receptor studies.
Medicine: Exploration as a candidate for drug development, particularly in targeting specific biological pathways.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound’s pyrimidine core and acetamide linker are common in several analogs, but substituent variations significantly alter physicochemical properties:
- Electron-Withdrawing Groups: The 3-cyanophenyl group in the target compound contrasts with electron-donating groups (e.g., methyl, methoxy) in analogs like 13a (4-methylphenyl) and 13b (4-methoxyphenyl) .
- Heterocyclic Modifications: The dihydroisoquinoline substituent distinguishes the target compound from analogs with thieno[2,3-d]pyrimidine (e.g., 6, 23) or pyrido[4,3ʹ:4,5]thieno[2,3-d]pyrimidinone (e.g., 24) cores. These heterocycles may confer varying steric and electronic profiles.
- Linker Diversity : Unlike thioether-linked analogs (e.g., 5.6 ) , the target compound uses an ether-acetamide bridge, which could enhance metabolic stability due to reduced susceptibility to oxidation.
Physicochemical Properties
Key data for selected analogs:
The target compound’s predicted higher molecular weight (due to dihydroisoquinoline) may reduce solubility compared to smaller analogs like 23 .
Discussion of Key Trends
- Substituent Impact: Electron-withdrawing groups (e.g., cyano, chloro) are associated with higher melting points and stability, as seen in 5.6 (m.p. 230°C) versus 13a (m.p. 288°C) .
- Synthetic Challenges: Bulky substituents (e.g., dihydroisoquinoline) may complicate synthesis, mirroring the low yield (44%) of III-9 .
Biological Activity
N-(3-cyanophenyl)-2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}acetamide, a compound of interest in medicinal chemistry, has been investigated for its biological activities, particularly in the context of potential therapeutic applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
This structure includes a cyanophenyl group, a dihydroisoquinoline moiety, and a pyrimidine derivative, which may contribute to its pharmacological properties.
Biological Activities
1. Antioxidant Activity
The antioxidant potential of this compound was evaluated using the ABTS assay. The results indicated moderate antioxidant activity, suggesting that the compound can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases .
2. Antimicrobial Activity
In vitro studies demonstrated significant antimicrobial effects against both Gram-positive and Gram-negative bacteria, as well as yeasts such as Candida glabrata and Candida krusei. The microdilution method was employed to assess the minimum inhibitory concentrations (MICs), revealing that the compound exhibits potent antimicrobial properties .
3. Mechanism of Action
The mechanism behind the antimicrobial activity may involve the interaction of the compound with bacterial cell walls or interference with essential metabolic pathways. Further studies are needed to elucidate these mechanisms in detail.
Study 1: Antioxidant and Antimicrobial Evaluation
A recent study focused on synthesizing and evaluating a series of compounds similar to this compound. The findings revealed that compounds with similar structural features exhibited varying degrees of antioxidant and antimicrobial activities. The study highlighted the importance of functional groups in enhancing biological efficacy .
Study 2: Computational Analysis
Computational studies utilizing density functional theory (DFT) have provided insights into the electronic properties of this compound. These analyses suggest that specific electronic configurations may contribute to its biological activities, paving the way for further drug design .
Summary Table of Biological Activities
| Activity Type | Method Used | Results |
|---|---|---|
| Antioxidant | ABTS Assay | Moderate activity |
| Antimicrobial | Microdilution Method | Significant activity against various strains |
| Computational Analysis | DFT | Insights into electronic properties |
Q & A
Q. What synthetic routes are recommended for synthesizing N-(3-cyanophenyl)-2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}acetamide?
Methodological Answer: The synthesis typically involves multi-step reactions:
- Substitution reactions under alkaline conditions for introducing pyrimidine or isoquinoline moieties (e.g., using 3-chloro-4-fluoronitrobenzene with 2-pyridinemethanol as in ).
- Condensation reactions with condensing agents (e.g., DCC or EDC) to form acetamide linkages, as seen in analogous compounds ( describes cyanoacetamide condensation using ethanol and piperidine at 0–5°C ).
- Reductive amination or acidic reduction (e.g., iron powder in HCl) for nitro-to-amine conversion ( ).
Key Considerations:
- Use inert atmospheres (N₂/Ar) for moisture-sensitive steps.
- Monitor reaction progress via TLC or HPLC.
Q. How can NMR spectroscopy confirm the structural integrity of this compound?
Methodological Answer: 1H NMR is critical for verifying substituent positions and hydrogen environments:
- Aromatic protons : Peaks between δ 7.0–8.6 ppm (split into doublets or multiplets) confirm phenyl/heterocyclic groups (e.g., δ 7.28–7.5 ppm for C6H5 in ).
- Acetamide NH : A singlet near δ 10.10 ppm ( ).
- Methyl groups : Sharp singlets at δ 2.07–2.57 ppm ( ).
Q. Example Table: Typical 1H NMR Signals
| Proton Type | δ (ppm) | Splitting | Reference |
|---|---|---|---|
| Aromatic (pyrimidine) | 8.37 | Singlet | |
| Acetamide NH | 10.10 | Singlet | |
| Methyl (CH3) | 2.19 | Singlet |
Advanced Research Questions
Q. How can researchers optimize the condensation reaction to improve yield and purity?
Methodological Answer:
- Reagent Selection : Use coupling agents like HATU or DMTMM for higher efficiency compared to traditional EDC ( used piperidine in ethanol for cyanoacetamide condensation ).
- Temperature Control : Low temperatures (0–5°C) minimize side reactions ( ).
- Purification : Employ column chromatography (silica gel, gradient elution with EtOAc/hexane) or recrystallization (e.g., from ethanol/water mixtures, as in yielding 50–80% ).
Data-Driven Strategy:
- Compare yields under varying conditions (e.g., solvent polarity, catalyst loading) using Design of Experiments (DoE).
Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?
Methodological Answer:
- Re-evaluate Computational Models : Adjust force fields (e.g., AMBER or CHARMM) to account for solvation effects or tautomeric states ( highlights structural analogs requiring molecular docking refinements ).
- Experimental Validation :
- Perform dose-response assays (e.g., IC50 measurements) to confirm activity thresholds.
- Use 2D NMR (COSY, HSQC) to verify conformational stability ( ).
Case Study:
In , triazole-pyrimidine hybrids showed discrepancies in predicted vs. observed kinase inhibition. Resolution involved crystallography to identify unmodeled binding pockets .
Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced potency?
Methodological Answer:
- Core Modifications :
- Replace the pyrimidine ring with thieno[3,2-d]pyrimidin-4(3H)-one for increased π-stacking ([[20]] [[20]]).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
